环己烯-d10

描述

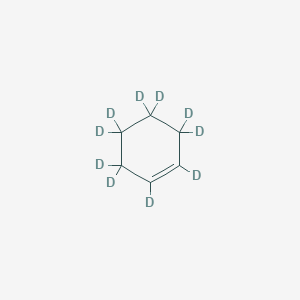

Cyclohexene-d10 is a labelled organic solvent . It has also been used in the synthesis of adipic acid . The empirical formula is C6D10 and the CAS number is 1603-55-0 .

Synthesis Analysis

Cyclohexene-d10 can be synthesized via a H/D-exchange reaction . This reaction was performed efficiently in the presence of a ruthenium catalyst under irradiation of microwaves . The reaction proceeds via a repetition of hydroruthenation and β-elimination .

Molecular Structure Analysis

The molecular weight of Cyclohexene-d10 is 92.21 . The SMILES string representation is [2H]C1=C([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H] .

Chemical Reactions Analysis

Cyclohexene is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . A detailed kinetic model of cyclohexene oxidation has been proposed based on the low temperature mechanism of 1,3-cyclohexadiene and the existing high temperature mechanism of cyclohexene .

Physical And Chemical Properties Analysis

Cyclohexene-d10 is a liquid at room temperature . It has a boiling point of 83°C and a melting point of -104°C . The compound is less dense than water and its vapor is heavier than air .

科学研究应用

Preparation of Deuterium-Labeled Cyclohexene

Cyclohexene-d10 can be prepared efficiently by an H/D-exchange reaction . This process involves the use of a ruthenium catalyst under the irradiation of microwaves . The reaction proceeds via a repetition of hydroruthenation and β-elimination . This method of preparation is significant as it allows for the production of fully deuterium-labeled cyclohexene .

Combustion Studies

Cyclohexene-d10 plays a crucial role in combustion studies . It is an important intermediate during the combustion process of hydrocarbon and oxygenated fuels . Experimental and modeling studies have been performed to investigate the chemistry of cyclohexene–air mixtures under a wide temperature range . These studies help in understanding the combustion characteristics of fuels and can be used to develop models of hydrocarbon and oxygenated fuels .

作用机制

Target of Action

Cyclohexene-d10 is a deuterated derivative of cyclohexene, a cyclic hydrocarbon It’s important to note that cyclohexene and its derivatives are often used in organic synthesis as precursors or intermediates .

Mode of Action

One study suggests that the oxidation of cyclic olefins, such as cyclohexene, by mononuclear nonheme manganese(iv)-oxo (mn(iv)o) complexes can occur predominantly via the c═c double bond epoxidation . This reaction proceeds via a repetition of hydroruthenation and β-elimination .

Biochemical Pathways

Cyclohexane, a related compound, is known to be metabolized by bacteria through a series of oxidation reactions, converting cyclohexane to cyclohexanol, then to cyclohexanone, and finally to adipate . This pathway involves several enzymes, including cyclohexanol dehydrogenase and cyclohexanone 1,2-monooxygenase .

Pharmacokinetics

Its metabolism may involve oxidation reactions similar to those described for cyclohexane .

Result of Action

The oxidation of cyclohexene and its derivatives can result in the formation of epoxides, which can react with various biomolecules and potentially exert biological effects .

Action Environment

The action of Cyclohexene-d10 can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the oxidation reactions involving cyclohexene . Additionally, factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and efficacy of Cyclohexene-d10.

安全和危害

未来方向

属性

IUPAC Name |

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIXCUEYOPUTN-KYJNQUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583823 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexene-d10 | |

CAS RN |

16035-50-0 | |

| Record name | (~2~H_10_)Cyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16035-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of cyclohexene-d10 in scientific research?

A1: Cyclohexene-d10, the perdeuterated form of cyclohexene, serves as a valuable tool for investigating reaction mechanisms and isotopic effects. By substituting all hydrogen atoms with deuterium, researchers can track the fate of specific atoms during reactions, providing insights into reaction pathways and intermediates. [, , , , , ]

Q2: How does deuteration in cyclohexene-d10 influence its reactivity compared to cyclohexene?

A2: Studies employing cyclohexene and cyclohexene-d10 in oxidation reactions with metal-oxo complexes reveal a significant influence of deuteration on reaction pathways. In reactions with a Compound I model of Cytochrome P450, cyclohexene exhibits a shift from C=C epoxidation to C-H hydroxylation at lower temperatures, while cyclohexene-d10 predominantly undergoes epoxidation regardless of temperature. This difference arises from a significant tunneling effect on hydrogen atom abstraction in cyclohexene, an effect minimized in the deuterated counterpart. [, ]

Q3: Are there any differences in product distribution when using cyclohexene-d10 compared to cyclohexene in radiolysis experiments?

A4: Indeed, studies on the radiolysis of binary solutions containing cyclohexene and cyclohexene-d10 reveal distinct product distributions. Notably, deuterium substitution in the olefin significantly alters the dimer product profiles, suggesting a mechanism where charge transfer from saturated hydrocarbon ions to the olefin precedes dimer formation. []

Q4: Can you provide details on the molecular formula, weight, and spectroscopic data for cyclohexene-d10?

A5: * Molecular Formula: C₆D₁₀* Molecular Weight: 90.22 g/mol* Spectroscopic Data: While specific data might vary based on the spectroscopic technique used, a study reports the vibrational spectra and utilizes them to deduce the molecular conformation of cyclohexene-d10. [] Additionally, the microwave spectra of cyclohexene-d10 have been analyzed to determine its structure. []

Q5: How does the use of cyclohexene-d10 contribute to a deeper understanding of ultrafast dynamics in organic molecules?

A6: Pump-probe experiments exciting cyclohexene and cyclohexene-d10 at 200 nm, followed by multiphoton ionization, unveiled distinct time constants. Deuteration specifically affected one time constant associated with travel time on the excited pipi* surface, suggesting the initiation of a [, ]-sigmatropic H shift in this state. This provides valuable information about the early-time dynamics and photochemical pathways of cyclohexene and potentially other simple olefins. []

Q6: Beyond its role in mechanistic studies, are there other applications of cyclohexene-d10 in chemical synthesis?

A7: While cyclohexene-d10 primarily serves as a mechanistic probe, its preparation via H/D-exchange reactions, potentially catalyzed by ruthenium complexes under microwave irradiation, showcases its utility in deuterium labeling strategies. These labeling methods are crucial for developing internal standards in mass spectrometry and exploring isotope effects in various chemical and biological processes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)